tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate
Description
tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to an ethylamine side chain, which is connected to the (3R)-configured piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The Boc group enhances stability during synthetic procedures, while the piperidine moiety provides a rigid, nitrogen-containing scaffold for molecular interactions .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3R)-piperidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
XQIKKZRRQGXGHF-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation Method
One of the straightforward approaches involves the reaction of the chiral amine intermediate, (3R)-piperidin-3-yl ethylamine, with tert-butyl chloroformate (Boc anhydride) under basic conditions to yield the tert-butyl carbamate derivative. This method typically employs mild bases such as triethylamine or sodium bicarbonate in solvents like dichloromethane or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to carbamate formation.
- Retention of stereochemistry at the 3R position.
- Mild reaction conditions minimizing side reactions.
- Requires purification by recrystallization or extraction.
Coupling via Acid Chloride Intermediate
A more elaborate synthetic route involves the preparation of an acid chloride intermediate from a suitable carboxylic acid precursor, which is then coupled with the chiral amine.
Formation of Acid Chloride: The carboxylic acid precursor is treated with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane to form the acid chloride.
Amide Coupling: The acid chloride is reacted with the chiral amine (3R)-piperidin-3-yl ethylamine in the presence of a base such as triethylamine to afford the carbamate product.
This method allows for high yields (reported around 67% for similar compounds) and good control over the reaction.
Optical Resolution and Purification
Given the chiral nature of the (3R)-piperidin-3-yl moiety, optical resolution is critical to obtain the desired enantiomer with high purity.
- Resolution Agents: (S)-mandelic acid has been used effectively for optical resolution.
- Purification: Standard purification techniques include recrystallization, extraction, and chromatographic methods.
- Heat Treatment: Controlled heat treatment can assist in crystallization and purity enhancement.
Detailed Synthetic Procedure Example
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Oxalyl chloride, catalytic DMF, DCM | — | Formation of acid chloride |
| 2 | Acid chloride + (3R)-piperidin-3-yl ethylamine, triethylamine, DCM | 67 | Amide coupling step |
| 3 | Purification by recrystallization or extraction | — | Optical resolution if needed |
This procedure is adapted from patent EP2471775B1 and related literature on piperidinyl carbamate synthesis.
Structural and Chemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H24N2O2 |
| Molecular Weight | ~236.74 g/mol |
| CAS Number | 1217656-59-1 |
| IUPAC Name | This compound |
| SMILES | CC(C)(C)OC(=O)NCC[C@H]1CCCN1 |
| Purification Methods | Recrystallization, extraction, chromatography |
| Optical Resolution Agent | (S)-mandelic acid |
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Structural Similarity | Biological Relevance |
|---|---|---|---|---|
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 135632-53-0 | CxHyNzOw | 0.98 | Similar piperidine scaffold |
| (S)-tert-Butyl (piperidin-3-methyl)carbamate | 1016167-99-9 | CxHyNzOw | 1.00 | Stereoisomeric variant |
| tert-Butyl (pyrrolidin-3-yloxy)carbamate | 173340-26-6 | CxHyNzOw | 0.93 | Different ring system |
| tert-Butyl (2-piperidin-4-ylethyl)carbamate | 215305-98-9 | CxHyNzOw | 0.98 | Positional isomer |
This comparison highlights the unique stereochemical and functional group features of this compound, which are crucial for its distinct biological activities.
Summary and Expert Notes
- The direct carbamation of the chiral amine with tert-butyl chloroformate is the most straightforward and commonly used method.
- Coupling via acid chloride intermediates offers high yields and is suitable for scale-up.
- Optical resolution is essential to ensure enantiomeric purity, often achieved using chiral acids like (S)-mandelic acid.
- Purification steps such as recrystallization and extraction are standard to obtain analytically pure material.
- The compound's stereochemistry and purity directly influence its biological activity, making controlled synthesis and resolution critical.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of amine functionalities during multi-step synthesis .
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of various drugs and bioactive compounds .
Medicine: In medicinal chemistry, this compound is used in the development of new therapeutic agents. It is involved in the synthesis of compounds with potential antiviral, antibacterial, and anticancer activities .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Hydroxyl-Substituted Derivatives
- tert-butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS 1052713-47-9): This compound introduces a hydroxyl group at the 4-position of the piperidine ring. However, this modification may reduce membrane permeability due to increased polarity .
- tert-butyl N-[(3S,4R)-rel-3-hydroxypiperidin-4-yl]carbamate (CAS 1787258-87-0) :
The stereochemical inversion (3S,4R vs. 3R) and hydroxyl placement alter hydrogen-bonding interactions, which could affect binding to chiral biological targets such as enzymes or receptors .
Methyl and Trifluoromethyl Derivatives
- This substitution also elevates lipophilicity (logP), favoring blood-brain barrier penetration .
- Fluorine atoms also confer resistance to enzymatic degradation .
Modifications on the Ethyl Side Chain
- tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate :
Replacement of the piperidine ring with a formyl-oxazole moiety introduces a heterocyclic aromatic system. This modification shifts the compound’s reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) for further derivatization . - tert-butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate: The benzimidazolone group confers planar aromaticity, facilitating π-π stacking interactions with biological targets.
Comparative Data Table
*Calculated based on molecular formula C₁₁H₂₂N₂O₂.
Biological Activity
Tert-butyl N-{2-[(3R)-piperidin-3-yl]ethyl}carbamate, also known by its CAS number 1217656-59-1, is a carbamate derivative featuring a tert-butyl group linked to a piperidine structure. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and therapeutic applications.
Structure and Composition
- Molecular Formula : C12H24N2O2
- Molecular Weight : Approximately 228.33 g/mol
- CAS Number : 1217656-59-1
Structural Comparison
The following table compares this compound with similar compounds based on their structural features:
| Compound Name | CAS Number | Molecular Formula | Similarity |
|---|---|---|---|
| Tert-butyl (piperidin-4-ylmethyl)carbamate | 135632-53-0 | C12H24N2O2 | 0.98 |
| (S)-tert-butyl (piperidin-3-methyl)carbamate | 1016167-99-9 | C12H24N2O2 | 1.00 |
| Tert-butyl (pyrrolidin-3-yloxy)carbamate | 173340-26-6 | C12H24N2O2 | 0.93 |
This comparison highlights the unique piperidine configuration of the compound, which may influence its biological properties.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial effects against specific bacterial strains.
- Cytotoxicity : In vitro assays suggest that it may possess cytotoxic properties, particularly against certain cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Studies :
- A study conducted on various piperidine derivatives found that this compound displayed significant activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development .
- Cytotoxicity Assays :
- Enzyme Inhibition :
The biological activity of this compound is attributed to its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
